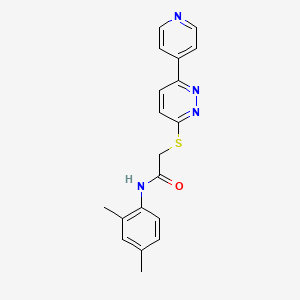

N-(2,4-dichloro-5-methoxyphenyl)-4-(2,2,2-trifluoroacetyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step organic reactions, including acylation, halogenation, and amide formation. For example, Glover et al. (1984) discussed the intramolecular aromatic substitution in N-halogeno-N-alkoxyamides, suggesting a method that might be applicable to synthesizing complex benzamides by forming N-acyl-N-alkoxynitrenium ions as intermediates (Glover, Goosen, Mccleland, & Schoonraad, 1984).

Molecular Structure Analysis

The molecular structure of benzamides can be elucidated using X-ray diffraction, IR spectroscopy, and NMR techniques. For instance, Sagar et al. (2018) conducted a detailed study on N-(3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamides, providing insights into the conformational preferences and supramolecular aggregation patterns of structurally similar benzamides (Sagar, Yathirajan, Rathore, & Glidewell, 2018).

Chemical Reactions and Properties

The reactivity of benzamides can be influenced by substituents on the benzene rings. Chemical reactions include hydrolysis, reduction, and electrophilic substitution. The formation of N-acyl-3,4-dihydro-1H-2,1-benzoxazines from N-halogeno-N-alkoxyamides underlines the versatility of benzamides in synthetic chemistry (Glover et al., 1984).

Physical Properties Analysis

Physical properties like melting points, solubility, and crystalline forms can vary widely among benzamides, influenced by molecular structure and intermolecular interactions. Yanagi et al. (2000) described the preparation and characterization of two crystalline forms of a complex benzamide, highlighting differences in thermal stability and spectroscopic properties (Yanagi et al., 2000).

Scientific Research Applications

Antipathogenic Activity : Acylthioureas, including derivatives related to N-(2,4-dichloro-5-methoxyphenyl)-4-(2,2,2-trifluoroacetyl)benzamide, have been synthesized and tested for their interaction with bacterial cells. These derivatives showed significant anti-pathogenic activity, especially against Pseudomonas aeruginosa and Staphylococcus aureus strains, known for their biofilm growth abilities. This highlights their potential as novel anti-microbial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).

Anticonvulsant Activity : Benzamides containing a similar structure have been evaluated for anticonvulsant activity. The 3,5-trifluoromethyl, 3,5-dichloro, and 3-bromo analogues showed significant potency, either equating or surpassing phenytoin, a common anticonvulsant drug (Mussoi, Boswell, Mehta, Soroko, & Burchall, 1996).

Bioanalytical Applications : A study focused on the quantitative analysis of a related compound in mouse plasma using micro-extraction and liquid chromatography-tandem mass spectrometry. This underlines the importance of these compounds in developing bioanalytical methods for pharmacokinetic evaluations (Zalavadia, 2016).

Antioxidant Properties : The antioxidant properties of related benzamide compounds have been investigated using various methods such as X-ray diffraction and density functional theory calculations. This research could lead to the development of new antioxidants (Demir, Cakmak, Dege, Kutuk, Odabaşoǧlu, & Kepekçi, 2015).

Chemical Reactivity Analysis : Studies involving derivatives of N-(2,4-dichloro-5-methoxyphenyl)-4-(2,2,2-trifluoroacetyl)benzamide include exploring molecular structural features, chemical reactivity, and potential as gastrokinetic agents. These studies provide valuable insights into the versatility of these compounds (Kato, Morie, Harada, Yoshida, & Matsumoto, 1992).

Neuroleptic Activity : Benzamides have been synthesized and evaluated for their potential as neuroleptics. They showed inhibitory effects on apomorphine-induced stereotyped behavior in rats, indicating their potential in treating psychosis (Iwanami, Takashima, Hirata, Hasegawa, & Usuda, 1981).

properties

IUPAC Name |

N-(2,4-dichloro-5-methoxyphenyl)-4-(2,2,2-trifluoroacetyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10Cl2F3NO3/c1-25-13-7-12(10(17)6-11(13)18)22-15(24)9-4-2-8(3-5-9)14(23)16(19,20)21/h2-7H,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AONUXTNVAWSGKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)NC(=O)C2=CC=C(C=C2)C(=O)C(F)(F)F)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10Cl2F3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,4-dichloro-5-methoxyphenyl)-4-(2,2,2-trifluoroacetyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-N-(4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2486976.png)

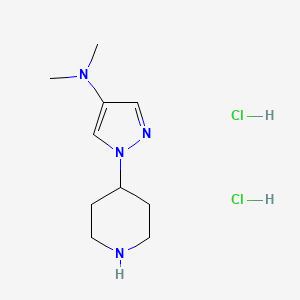

![(1R,5S)-8-Methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride](/img/no-structure.png)

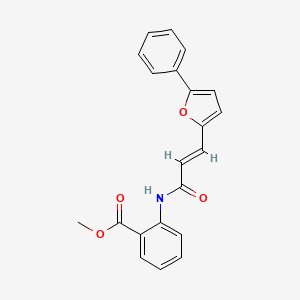

![1-(3-chlorophenyl)-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide](/img/structure/B2486984.png)

![(Z)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2486991.png)

![2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(4-sulfamoylphenethyl)acetamide](/img/structure/B2486992.png)

![(2Z)-2-[(3-chloro-4-fluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2486996.png)

![N-(3-(diethylamino)propyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2486997.png)

![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-(thiophen-3-yl)acetamide](/img/structure/B2486998.png)